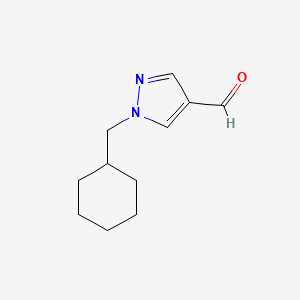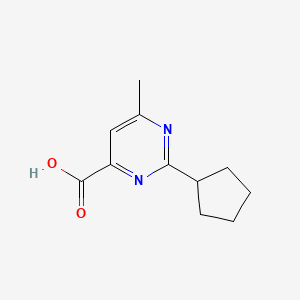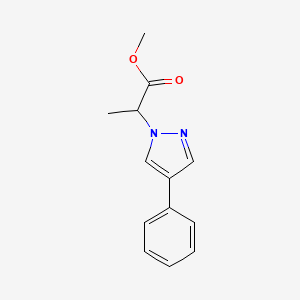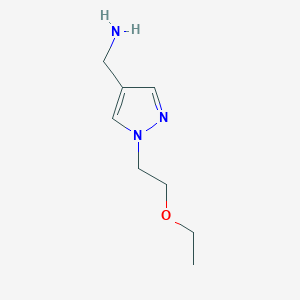
1-(2,6-二氟苯甲酰)吡咯烷-3-胺
描述
1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H12F2N2O and its molecular weight is 226.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与开发
吡咯烷环是“1-(2,6-二氟苯甲酰)吡咯烷-3-胺”的核心结构,由于其多功能性和在生物活性化合物中的存在,在药物化学中是一种普遍的基序 。该化合物能够有效地探索药效团空间并有助于分子的立体化学,使其在设计新药方面具有价值。它在增强三维分子覆盖范围方面的作用对于开发具有选择性生物靶点的化合物至关重要。
分子相互作用研究
该化合物在研究分子相互作用方面起着重要作用,特别是在药物-受体结合的背景下。它的结构特征允许探索结合模式和亲和力,这对于理解药物在分子水平上的作用至关重要。
生物化学研究
在生物化学研究中,“1-(2,6-二氟苯甲酰)吡咯烷-3-胺”衍生物用于研究生物途径和过程 。该化合物的衍生物可以作为酶、受体和其他蛋白质的抑制剂或激活剂,提供对其功能和调节的见解。
药理学应用
该化合物的衍生物已被探索用于各种药理作用,包括抗菌、抗炎和抗癌活性 。这些活性使其成为开发新型治疗剂的潜在候选药物。
有机合成
“1-(2,6-二氟苯甲酰)吡咯烷-3-胺”作为有机合成中的构建单元,特别是在构建复杂分子方面 。它的反应性和进行各种化学转化的能力使其成为合成化学家的宝贵工具。
化学生物学
在化学生物学中,该化合物用于探测生物系统并了解生物现象的化学基础。它可以用于标记、跟踪或调节细胞内的生物分子,从而更深入地了解细胞过程。
生化分析
Biochemical Properties
1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity. Additionally, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine may interact with transport proteins, affecting the transport and distribution of other molecules within the cell .
Cellular Effects
The effects of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Moreover, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biological activities . In vitro and in vivo studies have shown that prolonged exposure to 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or glutathione . These metabolic reactions result in the formation of more hydrophilic metabolites that can be readily excreted from the body . Additionally, 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding to intracellular proteins can influence its localization and accumulation within specific organelles . These interactions play a crucial role in determining the bioavailability and efficacy of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine in biological systems.
Subcellular Localization
The subcellular localization of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . The localization of 1-(2,6-Difluorobenzoyl)pyrrolidin-3-amine within these organelles can impact its activity and function, contributing to its overall biochemical properties .
属性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVPBOAHBAKJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)

![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)



![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)


![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)



![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
